molecular formula C14H13NO2S B2958394 6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid CAS No. 501916-81-0

6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid

Cat. No. B2958394
M. Wt: 259.32
InChI Key: WWZWHMKDOILESF-UHFFFAOYSA-N
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Description

“6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C14H13NO2S . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid” can be represented by the InChI code: 1S/C14H13NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-4,7-10H,5-6H2,(H,16,17) .


Physical And Chemical Properties Analysis

“6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid” is a powder at room temperature . It has a molecular weight of 259.33 .

Scientific Research Applications

Synthesis and Biological Activity

  • A study described the synthesis of N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid, demonstrating potential antibacterial and antifungal activities. This research indicates the versatility of benzothiazole derivatives in developing new antimicrobial agents (Chavan & Pai, 2007).

Antitumor Applications

  • Benzothiazole derivatives, based on a specific carboxylic acid structure, were synthesized and evaluated for their antitumor properties. A particular derivative exhibited significant inhibitory effects on tumor growth, highlighting the potential of these compounds in cancer therapy (Yoshida et al., 2005).

Antiparasitic Properties

  • Research on benzothiazoles and their corresponding anthranilic acid derivatives showed promising antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, with specific compounds demonstrating potential for treating parasitic infections (Delmas et al., 2002).

Material Science Applications

  • A study on the synthesis of a benzothiazole-based aggregation-induced emission luminogen (AIEgen) highlighted its application in pH sensing, exhibiting reversible acid/base-switched fluorescence transition. This benzothiazole derivative is applicable in detecting pH fluctuations in biological and water samples, demonstrating the utility of these compounds in sensor technology (Li et al., 2018).

Aldose Reductase Inhibition

  • Benzothiazol-2-ylcarboxylic acids were synthesized and evaluated for their efficacy as aldose reductase inhibitors, indicating potential for the treatment of complications arising from diabetes. This research shows the therapeutic potential of benzothiazole derivatives in managing diabetic conditions (Aotsuka et al., 1997).

Corrosion Inhibition

  • Benzothiazole derivatives were studied for their role as corrosion inhibitors for carbon steel in acidic environments, demonstrating their potential in industrial applications to prevent material degradation (Hu et al., 2016).

Safety And Hazards

The safety information for “6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid” indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to handle the compound with appropriate protective equipment .

properties

IUPAC Name

6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-4,7-10H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZWHMKDOILESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C2=NC3=CC=CC=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-Benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid

CAS RN

501916-81-0
Record name 6-(1,3-benzothiazol-2-yl)cyclohex-3-ene-1-carboxylic acid
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